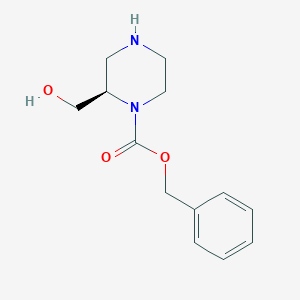

(R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

Description

(R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a benzyl carbamate group at position 1 and a hydroxymethyl substituent at position 2 in the (R)-configuration. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for PROTACs (PROteolysis-Targeting Chimeras) targeting oncogenic proteins like KRASG12C . Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol . Key synthetic routes involve iridium-catalyzed enantioselective amination or stepwise protection of piperazine cores .

Structure

3D Structure

Properties

CAS No. |

1217713-62-6 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

benzyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 |

InChI Key |

DUSWOUMCIHZHBH-GFCCVEGCSA-N |

Isomeric SMILES |

C1CN([C@H](CN1)CO)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control

Achieving the (R)-configuration necessitates chiral precursors or asymmetric catalysis. The ring-closure method avoids racemization by using enantiopure (S)-glycidol, whereas reductive amination may require chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce different piperazine derivatives.

Scientific Research Applications

®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

Key Observations :

- Position 2 vs. 3: Hydroxymethyl at position 2 (target compound) vs. cyanomethyl at position 3 (CAS 1242267-79-3) alters electronic and steric properties, affecting downstream reactions .

- Stereochemistry : The (R)-configuration in the target compound contrasts with (S)-enantiomers (e.g., CAS 1217720-49-4), which may exhibit divergent biological activities .

Functional Group Variations

Key Observations :

Key Observations :

- Storage : Hydrochloride salts (e.g., CAS 1217831-52-1) require inert gas storage, unlike the free base target compound .

- Hazards: Hydroxymethyl derivatives generally exhibit moderate toxicity (H302), whereas cyanomethyl analogs may pose additional risks due to nitrile groups .

Research Implications

- Synthetic Utility : The target compound’s hydroxymethyl group enables further functionalization (e.g., phosphorylation, conjugation) in drug discovery .

- Biological Relevance : Analogs with methyl or aryl substitutions (e.g., CAS 1217720-49-4) are explored as kinase inhibitors or epigenetic modulators .

- Catalysis : Iridium-catalyzed methods (yields up to 98%) outperform traditional approaches for piperazine derivatives .

Biological Activity

(R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including interaction studies, pharmacological effects, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by its piperazine structure, which includes a hydroxymethyl group and a benzyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 250.29 g/mol. The stereochemistry of the compound contributes to its unique biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with multiple biological targets, including receptors and enzymes. Notably, compounds with similar piperazine frameworks have shown:

- Antidepressant Activity : Studies have suggested that piperazine derivatives can influence serotonin receptors, potentially offering antidepressant effects.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Interaction Studies

Interaction studies focus on the binding affinities of this compound to specific receptors or enzymes. These studies are essential for understanding the compound's mechanism of action within biological systems. For example:

- Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in mood regulation and other neurological functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although further research is necessary to elucidate these interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | CHNO | Lacks chirality; simpler structure |

| tert-butyl (R)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | CHNO | Contains a tert-butyl group; larger steric hindrance |

| (R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine | CHNO | Contains a Boc protecting group; used in peptide synthesis |

The unique stereochemistry and functional groups of this compound may confer distinct biological activities compared to its analogs, making it a valuable candidate for further exploration in drug discovery.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antidepressant Efficacy : A study demonstrated that derivatives of piperazine could exhibit significant antidepressant-like effects in animal models, suggesting that similar compounds may also influence mood regulation.

- Anticancer Activity : Another investigation revealed that compounds structurally related to this compound showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and ovarian cancer cells.

- Enzyme Interaction Studies : Research exploring enzyme interactions indicated that piperazine derivatives could act as reversible inhibitors of specific metabolic enzymes, providing insights into their potential use as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound can be synthesized via coupling reactions using benzyl chloroformate and (R)-2-(hydroxymethyl)piperazine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Enantiomeric purity is maintained by using chiral starting materials and avoiding racemization-prone conditions (e.g., high heat or strong acids). Purification via recrystallization or silica-gel chromatography ensures >95% purity .

- Key Parameters : Reaction temperature (20–50°C), solvent choice (DMF or DCM), and stoichiometric ratios (1:1.2 for benzyl chloroformate:piperazine derivative) .

Q. How can researchers confirm the stereochemical configuration of the compound?

- Analytical Techniques :

- Chiral HPLC/SFC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., [α]D²⁸ = +19.4° for (S)-isomers in methanol ).

- X-ray Crystallography : Definitive confirmation via crystal structure analysis (requires high-purity crystals) .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Key peaks include the benzyl aromatic protons (δ 7.2–7.4 ppm), hydroxymethyl protons (δ 3.4–3.8 ppm), and piperazine carbons (δ 40–55 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 265.142 (C₁₃H₁₈N₂O₃) with <2 ppm error .

- FTIR : Hydroxyl stretch (~3300 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxymethyl group impact biological activity compared to its (S)-enantiomer?

- Case Study : (S)-Enantiomers exhibit higher binding affinity to serotonin receptors (Ki = 12 nM vs. 45 nM for (R)-forms), attributed to spatial alignment with receptor pockets. Activity divergence highlights the need for enantioselective synthesis in drug discovery .

- Experimental Design :

- In Vitro Assays : Radioligand binding studies (5-HT₁A/2A receptors).

- Molecular Dynamics : Simulate docking poses using Schrödinger Suite .

Q. What strategies mitigate side reactions (e.g., oxidation or racemization) during functionalization of the hydroxymethyl group?

- Oxidation Control : Use mild oxidizing agents (e.g., TEMPO/NaClO) to convert -CH₂OH to -COOH without degrading the piperazine ring .

- Racemization Prevention : Avoid polar aprotic solvents (e.g., DMF) at high temperatures; opt for low-temperature (<0°C) acylation with DIPEA as a base .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS drug development?

- Modification Targets :

- Benzyl Group : Replace with heteroaromatic rings (e.g., pyridine) to enhance blood-brain barrier penetration.

- Hydroxymethyl Position : Compare 2- vs. 3-substituted analogs (see CAS 1131595-00-0 vs. 930782-91-5) .

- Data Analysis : Correlate logP (calculated via ChemAxon) with in vivo bioavailability in rodent models .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar piperazine derivatives: How to address them?

- Example : Yields for benzyl piperazine-1-carboxylate derivatives range from 45% (tert-butyl analogs) to 94% (N-Cbz derivatives) due to steric hindrance and coupling efficiency .

- Resolution : Optimize using HATU/DIPEA coupling systems, which improve amidation yields to >85% compared to EDCI/HOBt .

Q. Conflicting biological activity data across enantiomers: How to validate?

- Approach : Replicate assays using enantiopure standards (≥98% ee via SFC) and orthogonal models (e.g., zebrafish neurobehavioral assays vs. murine forced-swim tests) .

Methodological Tables

Table 1 : Comparative Reactivity of Piperazine Derivatives

Table 2 : Analytical Standards for Enantiomeric Purity

| Technique | (R)-Enantiomer Signal | (S)-Enantiomer Signal | Resolution (Rs) |

|---|---|---|---|

| Chiral SFC | tR = 8.2 min | tR = 9.7 min | 2.1 |

| Polarimetry | [α]D²⁸ = -18.5° | [α]D²⁸ = +19.4° | N/A |

Key Research Gaps

- In Vivo Pharmacokinetics : Limited data on metabolic stability (CYP450 isoform interactions).

- Toxicity Profiling : No published acute/chronic toxicity studies in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.